molecular formula C8H10F2N4 B13310965 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13310965
M. Wt: 200.19 g/mol
InChI Key: UGHCWCMUTMHWJY-UHFFFAOYSA-N
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Description

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound with the molecular formula C₈H₁₀F₂N₄ and a monoisotopic mass of 200.087353 Da . Its structure features:

  • A pyrazole core substituted with two methyl groups at positions 1 and 2.
  • A 2,2-difluoroethylamino group at position 3.
  • A cyano (-CN) group at position 3.

This compound is cataloged under ChemSpider ID 41199974 and MDL number MFCD24201921, with the CAS registry number 1550418-71-7 .

Properties

Molecular Formula

C8H10F2N4

Molecular Weight

200.19 g/mol

IUPAC Name

5-(2,2-difluoroethylamino)-1,3-dimethylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H10F2N4/c1-5-6(3-11)8(14(2)13-5)12-4-7(9)10/h7,12H,4H2,1-2H3

InChI Key

UGHCWCMUTMHWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)NCC(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbonitrile with 2,2-difluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure consistent quality and high efficiency while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight Notable Features Reference
Target Compound 1,3-dimethyl; 5-(2,2-difluoroethylamino); 4-CN C₈H₁₀F₂N₄ 200.19 High fluorine content, compact structure
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) 1-(2,4-dinitrophenyl); 3-(4-methoxyphenyl); 4-CN C₁₇H₁₂N₆O₅ 380.32 Bulky aromatic substituents, nitro groups enhance electron deficiency
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 1-(2-chloroethyl); 5-amino; 4-CN C₆H₇ClN₄ 170.60 Chloroethyl group increases lipophilicity; amino group for hydrogen bonding
5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 1-(2,4-difluorophenyl); 3-methyl; 4-CN C₁₁H₈F₂N₄ 234.20 Difluorophenyl substituent enhances aromatic interactions
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile (8a) 1-(oxadiazolyl-thioacetyl); 3-methyl; 4-CN C₁₅H₁₂N₆O₂S 340.36 Thioether and oxadiazole moieties; potential protease inhibition activity

Key Observations:

  • Fluorine vs. Chlorine : The target compound’s 2,2-difluoroethyl group offers higher electronegativity and metabolic stability compared to the chloroethyl group in .
  • Aromatic vs.
  • Functional Group Diversity: The oxadiazole-thioacetyl group in compound 8a introduces sulfur-based reactivity, contrasting with the cyano group’s electron-withdrawing nature in the target compound.

Bioactivity Comparisons

Antioxidant Activity:
  • 2,3-Dihydro-1H-pyrazole-4-carbonitriles (from ) demonstrated DPPH radical scavenging with IC₅₀ values ranging from 28–52 μg/mL , attributed to electron-donating substituents (e.g., methoxy groups).
Antimicrobial Activity:
  • Derivatives in showed MIC values of 8–64 μg/mL against bacterial (e.g., E. coli) and fungal (e.g., C. albicans) strains. The 2,4-dinitrophenyl derivative (4a, ) exhibited enhanced activity due to nitro group-mediated membrane disruption.
  • Target Compound : The difluoroethyl group’s lipophilicity may improve cell membrane penetration, though absence of aromatic rings could limit broad-spectrum efficacy.

Physicochemical Properties

  • Melting Points : Compound 4a has a high melting point (228–229°C ) due to crystalline packing from nitro and methoxy groups. The target compound’s aliphatic substituents likely result in a lower melting point.
  • Solubility: The cyano group enhances polarity, but the difluoroethyl group may counterbalance this via hydrophobic interactions.

Biological Activity

5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula: C8H10F2N4
Molecular Weight: 202.19 g/mol
IUPAC Name: 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile
InChI Key: KQXWBGVZQKQXQX-UHFFFAOYSA-N

The biological activity of pyrazole derivatives often involves their ability to interact with various molecular targets. The presence of the difluoroethyl group may enhance lipophilicity and influence the compound's interaction with biological membranes. Pyrazoles have been shown to modulate several pathways including:

  • Anti-inflammatory Activity: Pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Properties: Certain pyrazole compounds exhibit activity against bacterial strains, indicating potential use in treating infections .

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can significantly reduce inflammation. For instance, compounds similar to 5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile have shown inhibition rates of up to 85% for TNF-α at specific concentrations compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Studies indicate that pyrazole compounds can exhibit antimicrobial effects against various pathogens. For example, derivatives tested against E. coli and S. aureus have shown promising results, suggesting potential applications in treating bacterial infections .

3. Anticancer Properties

Some pyrazole derivatives have been studied for their anticancer potential. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

Study Focus Findings
Selvam et al. (2014)Anti-inflammatoryCompounds showed up to 85% inhibition of TNF-α and IL-6 at 10 µM concentration .
Burguete et al. (2016)AntimicrobialNovel pyrazoles demonstrated significant activity against E. coli and S. aureus, highlighting the importance of specific functional groups for activity .
Chovatia et al. (2017)AntitubercularCertain derivatives exhibited high activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment .

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